4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an isoquinoline core, a dimethylamino group, and a butanoic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as anhydrous zinc chloride in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, alcohols, and substituted amines.
Wirkmechanismus
The mechanism of action of 4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to influence neurological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzoic acid: Known for its role in folate synthesis and as a sunscreen agent.
4-(Dimethylamino)benzaldehyde: Used in Ehrlich’s reagent for detecting indoles.
N,N-Dimethyl enaminones: Utilized as building blocks for heterocyclic compounds.
Uniqueness
4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid stands out due to its unique combination of functional groups and its potential for diverse applications. Its isoquinoline core and dimethylamino group provide distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biologische Aktivität
The compound 4-(7-(dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid (CAS No. 1415564-54-3) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of this compound features a complex arrangement that includes an isoquinoline moiety, which is known for various biological activities. The presence of the dimethylamino group and the oxobutanoic acid functionality contributes to its pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-(7-(dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes findings related to its cytotoxic activity:
Cell Line | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
---|---|---|---|
MCF-7 (Breast Cancer) | 6.40 | Doxorubicin | 9.18 |
A-549 (Lung Cancer) | 22.09 | Doxorubicin | 15.06 |
These results suggest that the compound shows promising potential as an anticancer agent, particularly against breast cancer cells, where it outperforms the standard chemotherapeutic agent, Doxorubicin .
The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways associated with tumor growth and proliferation. For instance, it has been suggested that isoquinoline derivatives can modulate pathways involving NF-kB and RAF kinases, which are critical in cancer pathophysiology .
Antioxidant Activity
In addition to its anticancer properties, preliminary studies indicate that 4-(7-(dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid may also possess antioxidant activity. This is significant as oxidative stress is a contributor to cancer progression. The compound's ability to scavenge free radicals and reduce oxidative damage could enhance its therapeutic efficacy in cancer treatment.
In Vitro Studies
In vitro assays conducted on human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity. The synthesized derivatives showed varying levels of activity, with some compounds achieving IC50 values significantly lower than those of established chemotherapeutics .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets. These computational models suggest that the compound may interact effectively with proteins involved in cancer progression, further validating its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
4-[[7-(dimethylamino)-3-(3-methylphenyl)isoquinolin-1-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-5-4-6-16(11-14)19-12-15-7-8-17(25(2)3)13-18(15)22(23-19)24-20(26)9-10-21(27)28/h4-8,11-13H,9-10H2,1-3H3,(H,27,28)(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMOTOWNHCSFSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C=C(C=CC3=C2)N(C)C)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.